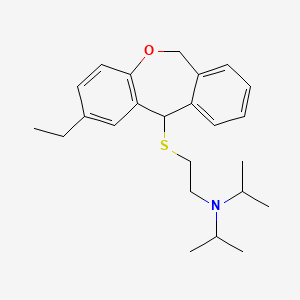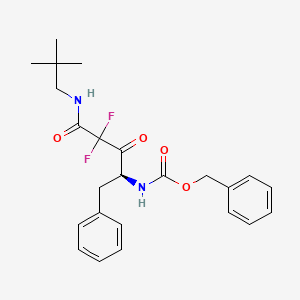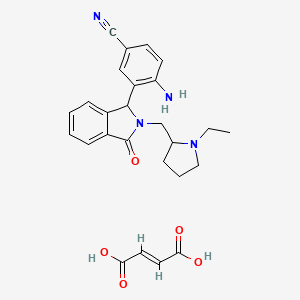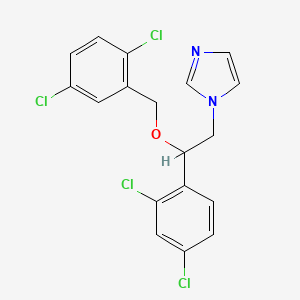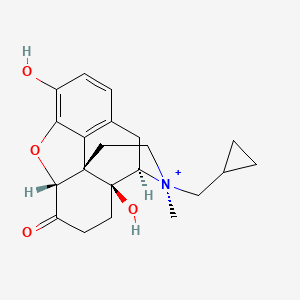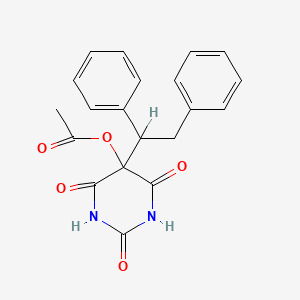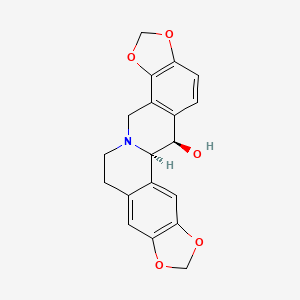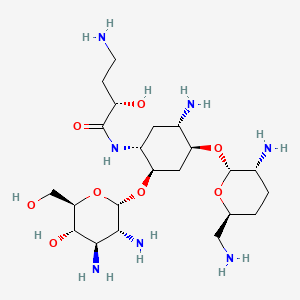
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- typically involves multi-step organic synthesis. The process begins with the preparation of the core lyxonamide structure, followed by the sequential addition of various functional groups. Key steps may include:
Formation of the Lyxonamide Core: This step involves the condensation of appropriate starting materials under controlled conditions to form the lyxonamide backbone.
Functional Group Additions:
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Automation and continuous flow chemistry might be employed to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it might inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
L-Lyxonamide Derivatives: Compounds with similar core structures but different substituents.
Other Amides: Compounds with amide functional groups that exhibit similar reactivity.
Uniqueness
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
169438-14-6 |
|---|---|
Fórmula molecular |
C43H60N6O8 |
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-[[(2S)-3-methyl-1-(2-morpholin-4-ylethylamino)-1-oxobutan-2-yl]amino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C43H60N6O8/c1-29(2)36(40(51)44-20-21-49-22-24-56-25-23-49)47-42(53)38(45-27-32-16-18-34(55-5)19-17-32)39(50)35(26-31-12-8-6-9-13-31)46-41(52)37(30(3)4)48-43(54)57-28-33-14-10-7-11-15-33/h6-19,29-30,35-39,45,50H,20-28H2,1-5H3,(H,44,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38+,39+/m0/s1 |
Clave InChI |
BCVMPXOLPWRIDM-NREVGYPESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCCN1CCOCC1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)C(C(=O)NCCN1CCOCC1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


